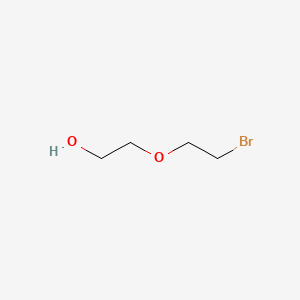

2-(2-Bromoethoxy)ethanol

Vue d'ensemble

Description

2-(2-Bromoethoxy)ethanol is a polyethylene glycol (PEG) derivative that contains a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases its solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(2-Bromoethoxy)ethanol can be synthesized through the reaction of diethylene glycol with hydrobromic acid. The reaction typically involves heating diethylene glycol with hydrobromic acid under reflux conditions to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Bromoethoxy)ethanol undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromide group is a good leaving group, making this compound suitable for nucleophilic substitution reactions.

Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Etherification: The hydroxyl group can also react with alkyl halides to form ethers

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. Typical conditions involve heating the reaction mixture to facilitate the substitution.

Esterification: Common reagents include carboxylic acids and acid chlorides. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid.

Etherification: Common reagents include alkyl halides and a base such as sodium hydride. .

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and nitriles.

Esterification: Products include esters.

Etherification: Products include ethers

Applications De Recherche Scientifique

2-(2-Bromoethoxy)ethanol has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (Proteolysis Targeting Chimeras).

Biology: Utilized in the development of bioconjugates and drug delivery systems.

Medicine: Employed in the synthesis of pharmaceutical compounds and as a component in drug delivery systems.

Industry: Used in the production of polymers and as a reagent in various industrial processes .

Mécanisme D'action

2-(2-Bromoethoxy)ethanol acts primarily as a linker molecule in various chemical and biological applications. In the context of PROTACs, it joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein. This enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bromo-PEG3-alcohol: Similar structure but with an additional ethylene glycol unit.

Bromo-PEG4-alcohol: Contains two additional ethylene glycol units compared to 2-(2-Bromoethoxy)ethanol

Uniqueness

This compound is unique due to its balance of hydrophilicity and reactivity. The PEG spacer increases solubility in aqueous media, while the bromide and hydroxyl groups provide versatile functionalization options. This makes it particularly useful in applications requiring both solubility and reactivity .

Activité Biologique

2-(2-Bromoethoxy)ethanol, with the chemical formula and CAS number 57641-66-4, is a brominated compound that has garnered attention in various biological studies due to its potential cytotoxic and pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, potential mechanisms of action, and relevant case studies.

- Molecular Weight : 169.02 g/mol

- Molecular Formula : C4H9BrO2

- Boiling Point : Not available

- Storage Conditions : Store in a sealed container at -20°C.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has been evaluated for its effectiveness in inhibiting cell proliferation and inducing apoptosis.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Selectivity Ratio (Cancer:Normal) |

|---|---|---|

| MCF-7 | <8 | 11.6:1 |

| HeLa | <8 | 5.1:1 |

| Vero | >14.9 |

The data indicates that this compound exhibits significant cytotoxicity with IC50 values below 10 μM against resistant cancer cell lines such as MCF-7 and HeLa, while showing reduced toxicity to normal Vero cells .

The biological activity of this compound may involve multiple mechanisms:

- Induction of Apoptosis : Studies suggest that compounds similar to this compound can induce apoptosis through chromatin fragmentation and increased hypodiploid cell percentages, indicating a shift towards programmed cell death .

- Multidrug Resistance Reversal : It has been observed that certain brominated compounds can reverse multidrug resistance in cancer cells by modulating the expression of genes associated with drug efflux, such as MDR1 .

- Inhibition of Tumor Growth : In vivo studies have shown that related compounds can inhibit tumor growth in xenograft models, suggesting potential therapeutic applications for brominated derivatives in oncology .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, with an observed IC50 of approximately 8 μM. The mechanism was linked to the activation of apoptotic pathways and suppression of survival signals .

- Combination Therapy Research : In combination with other chemotherapeutic agents, this compound showed enhanced efficacy against resistant cancer cell lines, indicating its potential as an adjuvant treatment .

Safety and Toxicology

While the compound shows promise as a therapeutic agent, safety assessments are crucial. The compound is classified with hazard statements indicating it may cause skin irritation and respiratory issues upon exposure . Further toxicological evaluations are necessary to establish safe dosage levels for clinical applications.

Propriétés

IUPAC Name |

2-(2-bromoethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOJLOUPDKBCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73342-17-3 | |

| Record name | α-(2-Bromoethyl)-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

169.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57641-66-4 | |

| Record name | 2-(2-bromoethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.